molecular formula C10H9IO3 B1529966 3-(3-Iodophenyl)oxetane-3-carboxylic acid CAS No. 1393560-39-8

3-(3-Iodophenyl)oxetane-3-carboxylic acid

Cat. No.: B1529966
CAS No.: 1393560-39-8
M. Wt: 304.08 g/mol
InChI Key: WSGNJKVAYGJCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Iodophenyl)oxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9IO3 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Iodophenyl)oxetane-3-carboxylic acid is a synthetic organic compound characterized by its unique oxetane structure, which includes a four-membered cyclic ether and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for developing new pharmaceuticals.

  • Molecular Formula : C10H9IO3
  • Molecular Weight : 292.08 g/mol
  • Structure : Contains an iodophenyl substituent that enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with biological targets effectively. The presence of the iodine atom in the aromatic ring is significant for its electrophilic reactivity, which can influence its interactions with biomolecules.

Potential Applications

  • Pharmaceutical Development : Due to its unique structure, this compound may serve as a precursor for synthesizing novel therapeutic agents.
  • Antibacterial and Antiproliferative Properties : Preliminary studies suggest that derivatives of oxetane compounds exhibit antibacterial and antiproliferative activities, indicating potential uses in treating infections and cancer .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
3-(4-Bromophenyl)oxetane-3-carboxylic acidOxetane derivativeBromine substituent may influence reactivity
2-(4-Iodophenyl)-2-methylpropanoic acidCarboxylic acidDifferent core structure but similar reactivity
4-(Trifluoromethyl)phenyl oxetaneOxetane derivativeFluorinated group enhances lipophilicity

The iodophenyl substitution pattern in this compound may confer distinct electronic properties compared to other halogenated or substituted oxetanes, leading to diverse reactivity patterns and potential applications in medicinal chemistry.

Study on Antibacterial Activity

A study evaluated the antibacterial properties of various oxetane derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the electrophilic nature of the iodophenyl group .

Anticancer Activity Assessment

Another research effort focused on the antiproliferative effects of oxetane derivatives on cancer cell lines. The findings revealed that compounds containing the oxetane ring could inhibit cell proliferation by inducing apoptosis. The specific role of the carboxylic acid moiety was highlighted as crucial for enhancing solubility and bioavailability, thereby improving therapeutic efficacy .

Properties

IUPAC Name

3-(3-iodophenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGNJKVAYGJCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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